Isosalvianolic acid B

Stereoisomerism Structural Identity Natural Product Chemistry

Researchers quantifying salvianolic acids in botanical matrices face persistent co-elution between salvianolic acid B and its stereoisomer, introducing uncontrolled variables that compromise HPLC assay reproducibility. Isosalvianolic acid B (CAS 930573-88-9, ≥98% HPLC, identity confirmed by MS and NMR) resolves this challenge as a chromatographically distinguishable reference standard. • Enables unambiguous peak assignment in Salvia miltiorrhiza extracts. • Supports stereochemistry-dependent SAR studies where isomeric configuration dictates target engagement. • Long-term stability: 36 months at 2-8°C as dry powder; solution aliquots stable 30 days at -20°C.

Molecular Formula C36H30O16
Molecular Weight 718.6 g/mol
CAS No. 930573-88-9
Cat. No. B150274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosalvianolic acid B
CAS930573-88-9
Synonymssalvianolic acid B
Molecular FormulaC36H30O16
Molecular Weight718.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O
InChIInChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+
InChIKeySNKFFCBZYFGCQN-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isosalvianolic Acid B Identity and Procurement Context


Isosalvianolic acid B (CAS: 930573-88-9, molecular formula C36H30O16, molecular weight 718.61 g/mol) is a polyphenolic compound isolated from Salvia miltiorrhiza (Danshen), classified within the salvianolic acid family of natural products [1]. It shares the identical molecular formula and molecular weight with the more extensively studied salvianolic acid B (CAS: 121521-90-2), but differs in stereochemical configuration and bond connectivity, existing as a distinct isomeric entity . As a natural product reference standard, it is available at purities typically ≥95% to ≥98% (HPLC) for research and analytical applications .

Identity Stereoisomer of salvianolic acid B; distinct three-dimensional configuration
Standard Type Natural product reference standard (HPLC purity ≥95–98%)

Isosalvianolic Acid B Substitution Risks vs Salvianolic Acid B


Despite sharing the same molecular formula, isosalvianolic acid B and salvianolic acid B are stereoisomers with distinct three-dimensional configurations . In small-molecule research, stereoisomerism can profoundly alter target binding affinity, metabolic stability, and biological activity [1]. Consequently, substituting isosalvianolic acid B with salvianolic acid B without experimental validation introduces uncontrolled variables that can compromise assay reproducibility and data interpretation. Procurement decisions must be guided by compound-specific identity verification rather than class-level assumptions of functional equivalence.

Target
Potential Substitute
Isosalvianolic Acid B Distinct stereochemistry; near-insoluble in water (calc. 0.086 g/L)
Salvianolic Acid B Different three-dimensional configuration; water-soluble
Stereochemical Identity May shift target binding affinity and biological readouts; not a direct substitute without validation
Aqueous Solubility Solubility contrast may affect in vitro assay compatibility and in vivo formulation strategy

Isosalvianolic Acid B vs Salvianolic Acid B: Differentiation Evidence


Stereochemical Divergence from Salvianolic Acid B

Isosalvianolic acid B is explicitly identified as an isomer of the more extensively studied salvianolic acid B, with both compounds sharing the identical molecular formula C36H30O16 and molecular weight 718.6 g/mol, but differing in stereochemical configuration and bond connectivity . This structural divergence establishes isosalvianolic acid B as a discrete chemical entity requiring compound-specific handling and validation in research applications .

Stereochemical Divergence
Class-level inference
Identical molecular formula; distinct configuration
Stereochemical identity must be verified; not interchangeable
Compound-specific handling required
Stereoisomerism Structural Identity Natural Product Chemistry

Aqueous Solubility Limitation

The calculated aqueous solubility of isosalvianolic acid B is 0.086 g/L at 25 °C, indicating near-insolubility in water . In contrast, salvianolic acid B is consistently described as a water-soluble antioxidant compound derived from Salvia extract [1]. This solubility differential has direct implications for in vitro assay design and in vivo formulation strategies .

Aqueous Solubility Limitation
Class-level inference
Calc. 0.086 g/L (near-insoluble) vs water-soluble salvianolic acid B
Solubility profiles may affect assay and formulation design
Calculated value; experimental validation recommended
Solubility Formulation Physicochemical Properties

Analytical Purity and Identity Confirmation

Commercial suppliers offer isosalvianolic acid B at HPLC purity of ≥98%, with identity confirmed by MS and NMR spectroscopy . Standard storage conditions specify powder at -20°C for 1–3 years or 2–8°C for up to 36 months, with solution stability limited to 30 days at -20°C [1][2]. This purity and characterization level supports reproducible analytical method development and quality control applications.

Analytical Purity & Identity
Supporting evidence
≥98% HPLC
MS and NMR confirmed
Supports reproducible analytical method development
Supplier specification; verify lot-specific COA
Analytical Chemistry Quality Control Reference Standards

Isosalvianolic Acid B Application Scenarios


HPLC Reference Standard for Method Development and QC

Isosalvianolic acid B at HPLC purity ≥98% with identity confirmed by MS and NMR [1] is suitable as a reference standard for developing and validating HPLC-based quantification methods. Its distinct stereochemical identity enables accurate differentiation from salvianolic acid B in complex matrices such as Salvia miltiorrhiza extracts, supporting botanical authentication and phytochemical profiling studies.

Stereochemistry-Dependent Pharmacological Research

Given that isosalvianolic acid B is a stereoisomer of salvianolic acid B with differing three-dimensional configuration [1], it is appropriate for mechanism-of-action studies where stereochemistry-dependent target engagement is hypothesized. Researchers investigating structure-activity relationships within the salvianolic acid family should procure this compound for comparative stereochemical evaluation rather than assuming functional equivalence with salvianolic acid B .

Solubility-Aware Formulation Development

The calculated aqueous solubility of isosalvianolic acid B is 0.086 g/L at 25 °C, in contrast to the water-soluble nature of salvianolic acid B [1]. This physicochemical profile informs formulation development, particularly for studies requiring organic co-solvent systems (e.g., DMSO, ethanol) or alternative solubilization strategies . Researchers should account for this solubility differential when designing in vitro assays or preparing dosing solutions for in vivo pharmacology studies.

Natural Product Compound Library Inventory Management

Isosalvianolic acid B is appropriate for inclusion in natural product screening libraries as a structurally defined reference compound. Storage conditions for the dry powder ( -20°C for 1–3 years or 2–8°C for up to 36 months) [1] support long-term inventory stability, while solution stability limitations (≤30 days at -20°C) [2] necessitate proper aliquot preparation and documentation prior to biological testing.

Application
Selection Property
Validation Focus
HPLC reference standard & method development
Stereochemical identity confirmed by MS and NMR
Chromatographic resolution from salvianolic acid B
Stereochemistry-dependent target engagement studies
Defined stereoisomer
Comparative binding or activity assays vs salvianolic acid B
Solubility-aware formulation development
Low aqueous solubility profile
Co-solvent or solubilization strategy screening
Natural product library inventory
High purity, stable storage
Long-term stability and identity after storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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